molecular formula C31H38ClN7O7S2 B1437204 托昔拉替艾多沙班 CAS No. 480449-71-6

托昔拉替艾多沙班

货号: B1437204
CAS 编号: 480449-71-6
分子量: 720.3 g/mol
InChI 键: ZLFZITWZOYXXAW-QXXZOGQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DU-176b,也称为依度沙班,是一种强效的口服活性直接 Xa 因子抑制剂,是血液凝固级联反应中的一种关键酶。这种化合物主要用作抗凝剂,用于预防和治疗血栓栓塞性疾病。Xa 因子在将凝血酶原转化为凝血酶中起着至关重要的作用,凝血酶是血液凝块形成所必需的 .

科学研究应用

DU-176b 具有广泛的科学研究应用,包括:

    化学: 用作研究 Xa 因子和相关酶抑制的模型化合物。

    生物学: 研究其对与凝血和血栓形成相关的细胞过程的影响。

    医学: 临床上用作抗凝剂,用于预防患有非瓣膜性心房颤动患者的卒中和全身性栓塞。

    工业: 用于开发新的抗凝剂疗法以及研究血液凝固机制.

作用机制

DU-176b 通过直接抑制 Xa 因子发挥作用,从而阻止凝血酶原转化为凝血酶。这种抑制会破坏凝血级联反应,减少血栓形成。该化合物对 Xa 因子比其他凝血蛋白酶具有高度选择性,使其成为一种有效的抗凝剂,具有良好的安全性 .

类似化合物:

DU-176b 的独特性: DU-176b 具有高口服生物利用度、对 Xa 因子的选择性和良好的安全性,使其独一无二。与芬达帕尼等间接抑制剂不同,DU-176b 不需要抗凝血酶才能发挥作用,使其在某些临床情况下更有效 .

安全和危害

Edoxaban can cause you to bleed more easily. It can cause symptoms of a spinal blood clot: back pain, numbness or muscle weakness in your lower body, or loss of bladder or bowel control . Many other drugs can increase your risk of bleeding when used with Edoxaban . Edoxaban can cause a very serious blood clot around your spinal cord if you undergo a spinal tap or receive spinal anesthesia (epidural) .

未来方向

Edoxaban is the second once-daily anticoagulant agent approved by the FDA . Unlike the other DOACs, namely apixaban and rivaroxaban, Edoxaban has not obtained FDA approval for secondary and postoperative prophylaxis in venous thromboembolism (VTE) cases . The anticoagulant effect and safety of Edoxaban may be better than those of warfarin .

准备方法

合成路线和反应条件: DU-176b 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列化学反应形成核心结构,例如缩合、环化和官能团修饰。特定反应条件,例如温度、溶剂和催化剂,经过优化以实现高产率和纯度 .

工业生产方法: DU-176b 的工业生产遵循类似的合成路线,但已扩大规模以满足商业需求。该过程涉及严格的质量控制措施,以确保一致性和安全性。高性能液相色谱 (HPLC) 和质谱等先进技术用于监测生产过程 .

化学反应分析

反应类型: DU-176b 经历各种化学反应,包括:

常见试剂和条件:

主要产物: 这些反应形成的主要产物包括具有修饰药理性质的 DU-176b 的各种衍生物。这些衍生物正在研究其潜在的治疗应用 .

相似化合物的比较

Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .

属性

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFZITWZOYXXAW-QXXZOGQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197399
Record name Edoxaban tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480449-71-6
Record name Edoxaban tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480449-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxaban tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxaban tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDOXABAN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxaban tosylate
Reactant of Route 2
Edoxaban tosylate
Reactant of Route 3
Reactant of Route 3
Edoxaban tosylate
Reactant of Route 4
Reactant of Route 4
Edoxaban tosylate
Reactant of Route 5
Reactant of Route 5
Edoxaban tosylate
Reactant of Route 6
Reactant of Route 6
Edoxaban tosylate
Customer
Q & A

Q1: What is the mechanism of action of Edoxaban Tosylate?

A1: Edoxaban Tosylate is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]

Q2: What is the molecular formula and weight of Edoxaban Tosylate Monohydrate?

A2: The molecular formula of Edoxaban Tosylate Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []

Q3: How stable is Edoxaban Tosylate under various conditions?

A3: Studies have assessed Edoxaban Tosylate's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []

Q4: What analytical methods are used to quantify Edoxaban Tosylate?

A4: Several analytical methods have been developed and validated for quantifying Edoxaban Tosylate, including:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.
  • Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing Edoxaban Tosylate.
  • UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for Edoxaban Tosylate estimation.
  • High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.

Q5: How are these analytical methods validated?

A5: The validation of analytical methods for Edoxaban Tosylate follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]

Q6: What impurities are typically found in Edoxaban Tosylate synthesis?

A6: A key starting material in Edoxaban Tosylate synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []

Q7: What degradation products are formed under oxidative stress?

A7: Edoxaban Tosylate can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []

Q8: What is known about the pharmacokinetics of Edoxaban Tosylate?

A8: While detailed pharmacokinetic data is not included in these research papers, Edoxaban Tosylate is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []

Q9: What is the efficacy of Edoxaban Tosylate in preventing venous thromboembolism?

A9: Clinical studies have investigated the efficacy and safety of Edoxaban Tosylate in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []

Q10: Are there any known cases of Edoxaban Tosylate leading to complications?

A10: Case reports have described rare instances of complications potentially associated with Edoxaban Tosylate use. These include:

  • Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []
  • Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []
  • Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []

Q11: What other research is ongoing with Edoxaban Tosylate?

A11: Ongoing research on Edoxaban Tosylate includes:

  • Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []
  • Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []
  • Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []
  • Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。